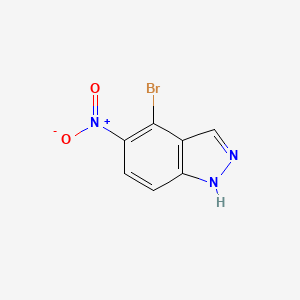

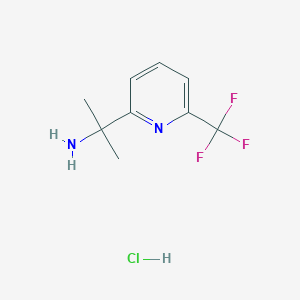

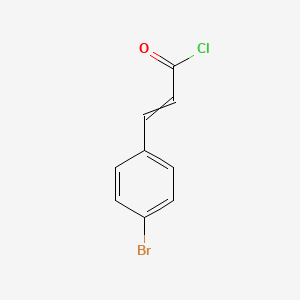

![molecular formula C9H9N3O2 B1442051 methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate CAS No. 1190315-96-8](/img/structure/B1442051.png)

methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Overview

Description

“Methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate” is a chemical compound that is a derivative of 1H-Pyrrolo[3,2-b]pyridine . It is used as a reagent in the synthesis of azetidinylpiperidine derivatives, which are monoacylglycerol lipase inhibitors useful in the treatment of inflammatory pain .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, has been reported in scientific literature . The synthesis process involves several steps, including the deprotection of the SEM group of a compound, followed by alkalization in the presence of 1,2-diaminoethane .Molecular Structure Analysis

The molecular structure of “this compound” is based on the 1H-Pyrrolo[2,3-b]pyridine nucleus . This nucleus can form two hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region .Scientific Research Applications

Vibrational Spectra Studies

Research involving compounds structurally related to methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, such as 6-amino-3-methyl-1-phenyl-1H-pyrazolo(3,4-b)pyridine-5-carboxylic acid, has included theoretical and experimental investigations of their structure and vibrational spectra. These studies employ techniques like FT-IR and FT-Raman spectra analysis, supported by density functional theory calculations, to understand the compound's fundamental properties (Bahgat, Jasem, & El‐Emary, 2009).

Synthesis Research

Research on the synthesis of structurally similar compounds, such as pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acids, has been conducted. These studies involve developing methods to convert related chemical structures into the desired compound, providing insights into the chemical behavior and potential applications of these compounds (Bencková & Krutošíková, 1997).

Medicinal Chemistry

This compound and related compounds have been studied in the context of medicinal chemistry. For example, research has been conducted on their potential as antibacterial agents, demonstrating some compounds' effectiveness in inhibiting bacterial growth (Maqbool et al., 2014).

Photophysical Properties

The photophysical properties of related compounds have been explored. Studies on the absorption and fluorescence of these compounds in various solutions and nanoliposome formulations indicate their potential application in photophysical and photochemical processes, which can be relevant in drug delivery and other fields (Carvalho et al., 2013).

Mechanism of Action

- The primary target of this compound is not clearly recognized. However, it belongs to the pyrrolopyrazine scaffold, which contains both pyrrole and pyrazine rings. Compounds with this scaffold have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

Target of Action

Biochemical Pathways

Researchers can explore this scaffold to develop new leads for treating various diseases . 🌟

properties

IUPAC Name |

methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-9(13)5-2-7-8(12-3-5)6(10)4-11-7/h2-4,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCCJFBSWKEWAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=CN2)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

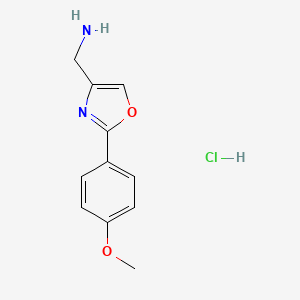

![3-(Chloromethyl)-4-[(1-methylpyrrol-2-YL)methylidene]-1,2-oxazol-5-one](/img/structure/B1441980.png)

![3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B1441983.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1441985.png)